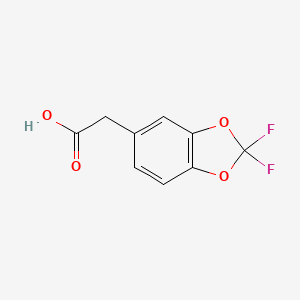

2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCFKULMRLDOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-acetic acid (CAS: 398156-38-2) for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. It moves beyond basic data to provide field-proven insights into its synthesis, applications, and quality control, with a focus on its emerging role in state-of-the-art therapeutic modalities.

Core Physicochemical & Structural Data

This compound is a fluorinated heterocyclic building block. The difluoromethylenedioxy group is a key structural feature, often employed as a bioisostere for catechol or resorcinol moieties, offering modulated metabolic stability and electronic properties. Its carboxylic acid functional group provides a versatile handle for further chemical elaboration.

Quantitative data for this compound are summarized in the table below for ease of reference.

| Identifier | Value | Source(s) |

| CAS Number | 398156-38-2 | [1][2][3][4] |

| Molecular Formula | C₉H₆F₂O₄ | [2][3] |

| Molecular Weight | 216.14 g/mol | [2][3] |

| IUPAC Name | 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid | [3][4] |

| Common Synonyms | 2-(2,2-Difluorobenzo[d][1][3]dioxol-5-yl)acetic acid | [3] |

| Physical Form | White to pale brown solid (crystals or powder) | [4][5] |

| Typical Purity | ≥97% | [2][4] |

| Storage Conditions | Room Temperature | [2][4] |

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a logical and field-tested pathway starting from the precursor 2,2-Difluoro-1,3-benzodioxole. The causality behind each step is explained to ensure reproducibility and understanding.

Synthetic Workflow Diagram

Caption: A three-step synthetic pathway to the target compound.

Step-by-Step Methodology

Step 1: Synthesis of 2,2-Difluoro-5-(bromomethyl)-1,3-benzodioxole (Intermediate B)

-

Causality: This is an electrophilic aromatic substitution (a bromomethylation) that functionalizes the electron-rich aromatic ring of the starting material. The '5' position is activated by the dioxole ring.

-

Protocol:

-

In a fume hood, charge a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel with 2,2-Difluoro-1,3-benzodioxole (1 equiv.).

-

Add glacial acetic acid as the solvent.

-

Add paraformaldehyde (1.2 equiv.) to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of hydrogen bromide in acetic acid (33% w/w, 1.5 equiv.) via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bromomethyl intermediate.

-

Step 2: Synthesis of 2-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetonitrile (Intermediate C)

-

Causality: This is a nucleophilic substitution (Sₙ2) reaction where the cyanide ion displaces the bromide, extending the carbon chain by one, which is essential for forming the final acetic acid group. The procedure is adapted from a similar transformation.[6]

-

Protocol:

-

Dissolve the crude bromomethyl intermediate (1 equiv.) in a mixture of ethanol and water (e.g., 5:1 v/v).

-

In a separate flask, dissolve potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 equiv.) in a minimal amount of hot water. Extreme caution is required when handling cyanides.

-

Add the hot cyanide solution to the solution of the bromide while stirring vigorously.

-

Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile intermediate.

-

Step 3: Synthesis of this compound (Final Product D)

-

Causality: This is an acid-catalyzed hydrolysis of the nitrile functional group. The nitrogen atom is protonated, making the carbon atom susceptible to nucleophilic attack by water, leading to the formation of a carboxylic acid and ammonium salt after workup.

-

Protocol:

-

Combine the crude nitrile intermediate (1 equiv.) with a 6M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 6-12 hours. The reaction progress can be monitored by the disappearance of the nitrile starting material (TLC or LC-MS).

-

Cool the reaction mixture to room temperature. A solid precipitate of the carboxylic acid should form.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.

-

Application in Targeted Protein Degradation (PROTACs)

The primary application for this molecule in modern drug discovery is as a structural component for the linkers used in Proteolysis Targeting Chimeras (PROTACs).[7][8]

The PROTAC Concept: PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins.[7][8] They consist of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the transfer of ubiquitin to the target protein, marking it for destruction by the cell's proteasome.[7]

Role of this compound: The molecule's rigid benzodioxole core and the difluoro substitution provide specific conformational constraints and metabolic stability. The acetic acid side chain is the key reactive handle. It can be readily converted to an amide or ester, allowing it to be incorporated into the linker chain that connects the two active ends of a PROTAC. The benzodioxole scaffold itself is found in numerous biologically active compounds, suggesting it can confer favorable properties for cell permeability and target engagement.[1][2][3]

PROTAC Mechanism of Action

Caption: PROTACs form a ternary complex, leading to ubiquitination and degradation of the target protein.

Analytical Quality Control Workflow

To ensure the integrity of experimental results, the purity of this compound must be rigorously verified. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for this purpose. This protocol provides a self-validating system for quality control.

Protocol: RP-HPLC Purity Assessment

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: 210 nm or 254 nm.[10]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Standard & Sample Preparation:

-

Standard Solution: Accurately weigh ~1.0 mg of a certified reference standard of this compound and dissolve in 1.0 mL of acetonitrile or methanol to create a 1.0 mg/mL stock solution.

-

Sample Solution: Prepare a sample solution of the synthesized material at the same concentration (1.0 mg/mL) in the same diluent.

-

-

Chromatographic Run:

-

Gradient Elution:

-

0-2 min: 5% Mobile Phase B

-

2-17 min: Gradient from 5% to 95% Mobile Phase B

-

17-20 min: Hold at 95% Mobile Phase B

-

20-21 min: Gradient from 95% to 5% Mobile Phase B

-

21-25 min: Hold at 5% Mobile Phase B (re-equilibration)

-

-

Analysis: Inject the standard solution to determine the retention time of the main peak. Inject the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification:

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE): safety glasses with side shields, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

References

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. jchr.org [jchr.org]

- 11. This compound | C9H6F2O4 | CID 69407186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

physicochemical properties of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

Introduction

This compound is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, combining a rigid benzodioxole core with a difluoromethylenedioxy bridge and a flexible acetic acid side chain, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of these properties, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals. The presence of the difluoromethyl group is of particular interest, as it can significantly alter metabolic stability, lipophilicity, and binding interactions compared to its non-fluorinated or methylenedioxy counterparts.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all further analysis. The key identifiers and structural details are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid | [1] |

| CAS Number | 398156-38-2 | [1][2] |

| Molecular Formula | C₉H₆F₂O₄ | [1][2] |

| Molecular Weight | 216.14 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC2=C(C=C1CC(=O)O)OC(O2)(F)F | [1] |

Structural Analysis:

The molecule's properties are a direct consequence of its three primary structural motifs:

-

Aromatic Benzene Ring: Provides a rigid scaffold and contributes to the molecule's overall planarity and potential for π-π stacking interactions.

-

Difluoromethylenedioxy Bridge (-OCF₂O-): This is the most influential group. The two highly electronegative fluorine atoms act as strong electron-withdrawing groups, modulating the electronic properties of the aromatic ring. This bridge also enhances metabolic stability by blocking oxidative metabolism that can occur at a simple methylenedioxy bridge.

-

Acetic Acid Moiety (-CH₂COOH): This functional group confers acidic properties and provides a key handle for forming salts, esters, or amides. Its pKa and hydrogen bonding capability are critical determinants of the molecule's solubility and biological interactions.

Core Physicochemical Properties

The quantitative physicochemical properties dictate the compound's behavior in both chemical and biological systems.

| Property | Value / Observation | Discussion |

| Physical State | Solid at room temperature.[4] | The related compound, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, is described as a white to pale brown or grey crystalline powder, suggesting a similar appearance for this molecule.[5] |

| Melting Point | Data not available in provided search results. | Expected to be a relatively high-melting solid due to its rigid structure, molecular weight, and potential for hydrogen bonding via the carboxylic acid group. |

| Solubility | Data not available. | Expected to have low solubility in water due to the largely hydrophobic benzodioxole core. Solubility is expected to increase significantly in basic aqueous solutions (pH > pKa) due to the formation of the carboxylate salt. It should be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. |

| Acidity (pKa) | Data not available. | The pKa is anticipated to be lower (more acidic) than that of standard alkyl carboxylic acids (pKa ~4.8) due to the electron-withdrawing effect of the difluorobenzodioxole ring system, which stabilizes the carboxylate conjugate base. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific spectra for this exact molecule are not publicly available, its expected spectral characteristics can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the substituted ring and a singlet for the two methylene (-CH₂-) protons adjacent to the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR: Key signals would include those for the carboxyl carbon (~170-180 ppm), the methylene carbon, the aromatic carbons, and a characteristic triplet for the CF₂ carbon due to carbon-fluorine coupling.

-

¹⁹F NMR: A singlet is expected, as the two fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Based on data for structurally related compounds, the following key absorption bands are expected[6]:

-

~2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid group.

-

~1000-1300 cm⁻¹: Strong C-F stretching vibrations.

-

~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

In mass spectrometry, the compound would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (216.14 Da). Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) or water (-H₂O).

Experimental Protocols for Analysis

To ensure trustworthiness and reproducibility, standardized analytical methods are critical. The following protocols outline robust procedures for determining purity and acidity.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.

Caption: High-level workflow for HPLC purity analysis.

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of an acidic or basic compound. It works by monitoring the change in pH as a function of the volume of added titrant of a known concentration.

Methodology:

-

System Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Dissolve an accurately weighed amount of the compound (e.g., 20-50 mg) in a suitable solvent mixture, such as 50% methanol/water, to ensure solubility of both the acidic form and its conjugate base.

-

Titration: Place the pH electrode in the sample solution. Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Caption: Step-by-step workflow for pKa determination.

Synthesis Overview

-

Formation of the Core: The parent compound, 2,2-Difluoro-1,3-benzodioxole, can be synthesized from 2,2-dichloro-1,3-benzodioxole via a chlorine-fluorine exchange reaction using potassium fluoride[7].

-

Introduction of the Side Chain: The acetic acid moiety can be introduced onto the aromatic ring through various methods, such as a Friedel-Crafts acylation followed by reduction, or by a chloromethylation followed by cyanation and subsequent hydrolysis, a route used for the non-fluorinated analog[8].

Safety and Handling

Understanding the potential hazards is crucial for safe laboratory practice.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation | H315: Causes skin irritation |

|

| Eye Damage/Irritation | H319: Causes serious eye irritation |

|

| STOT, Single Exposure | H335: May cause respiratory irritation |

|

Source: PubChem[1]

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound possesses a unique combination of structural features that define its physicochemical profile. The electron-withdrawing difluoromethylenedioxy group enhances metabolic stability and increases the acidity of the carboxylic acid moiety, while the overall structure provides a valuable scaffold for further chemical modification. The analytical protocols detailed in this guide provide a framework for ensuring the quality and characterization of this compound, supporting its application in advanced research and development.

References

- 1. This compound | C9H6F2O4 | CID 69407186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. (2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid | C9H6F2O4 | CID 11790597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 398156-38-2 [sigmaaldrich.com]

- 5. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, 97+% 1 g | Request for Quote [thermofisher.com]

- 6. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 8. journals.caf.ac.cn [journals.caf.ac.cn]

An In-depth Technical Guide to the Structure Elucidation of (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid

Introduction

(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid is a multifaceted organic compound of significant interest within the realms of pharmaceutical and agrochemical research. Its structural architecture, featuring a difluorinated benzodioxole core linked to an acetic acid moiety, presents a unique combination of functionalities that can be tailored for various applications. The difluoromethylenedioxy group is a key pharmacophore that can modulate the lipophilicity and metabolic stability of a molecule, making it a valuable component in drug design.

This technical guide provides a comprehensive overview of the analytical methodologies employed in the definitive structure elucidation of (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to approach the structural characterization of complex small molecules. The narrative will delve into the practical application and interpretation of key spectroscopic techniques, emphasizing a multi-faceted approach to ensure scientific rigor and unambiguous compound identification.

The fundamental properties of (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid are summarized below:

| Property | Value | Source |

| Molecular Formula | C₉H₆F₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 216.14 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid | --INVALID-LINK--[1] |

A Multi-Technique Approach to Structure Elucidation

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. A singular analytical technique is rarely sufficient to provide a complete structural picture. Therefore, a synergistic combination of spectroscopic methods is employed to probe different aspects of the molecular framework. For (2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid, the primary analytical toolkit includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

References

An In-depth Technical Guide to the Solubility of 2,2-Difluoro-1,3-benzodioxole-5-acetic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, a compound of interest in contemporary drug discovery and development. In the absence of extensive published quantitative solubility data, this document establishes a robust theoretical framework for predicting its solubility in a diverse range of organic solvents. By examining the molecule's physicochemical properties, including its structure, polarity, and potential for intermolecular interactions, we offer a qualitative yet scientifically grounded solubility profile. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, providing both predictive insights and practical guidance for the effective use of this compound in their work.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a fluorinated aromatic carboxylic acid with a molecular structure that suggests its potential as a versatile building block in medicinal chemistry. The benzodioxole moiety is a common scaffold in pharmacologically active compounds, and the introduction of difluoro-substitution can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] The carboxylic acid functional group provides a handle for further chemical modification and can influence the compound's pharmacokinetic profile.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in drug discovery workflows. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and the execution of biological assays. This guide aims to provide a detailed exploration of the factors governing the solubility of this compound and to equip researchers with the knowledge to predict and experimentally determine its solubility in relevant organic solvent systems.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the key determinants of its solubility are:

-

Molecular Structure: The molecule possesses a rigid aromatic core, a polar carboxylic acid group, and a difluorinated methylene dioxy bridge.

-

Polarity: The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The difluorobenzodioxole group, while containing polar C-F and C-O bonds, contributes to the overall lipophilicity of the molecule.

-

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, which will significantly influence its interaction with protic and aprotic polar solvents.[2][3]

-

Molecular Weight: The molecular weight of this compound is 216.14 g/mol .[4]

Theoretical Solubility Profile in Organic Solvents

Based on the fundamental principle of "like dissolves like," we can predict the qualitative solubility of this compound in a range of common organic solvents.[5] The presence of both a polar carboxylic acid group and a more nonpolar aromatic ring system suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can solvate the carboxylic acid group through dipole-dipole interactions. Solvents like DMF and DMSO are particularly effective at dissolving compounds with hydrogen bonding capabilities. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than alcohols and aprotic polar solvents, but the ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. Their ability to dissolve the compound will depend on the balance between solvating the polar and nonpolar regions of the molecule. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents is not well-suited to solvate the highly polar carboxylic acid group. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | These nonpolar solvents will have very weak interactions with the polar carboxylic acid group, leading to poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is crucial for accurate and reproducible research. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is adapted from established guidelines for solubility determination in pharmaceutical sciences.[6][7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.01 mg)

-

Vials with screw caps and PTFE-lined septa

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Step-by-Step Experimental Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve for quantitative analysis.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary experiment to determine the time to equilibrium (e.g., testing at 24, 48, and 72 hours) is recommended.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, using the determined concentration and the dilution factor.

-

Replicates: Perform the experiment in triplicate to ensure the precision and reliability of the results.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Advanced Solubility Prediction: Hansen Solubility Parameters (HSP)

For a more nuanced prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed. HSP is based on the principle that "like dissolves like" by quantifying the cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The HSP of a solute and a solvent can be used to calculate a "distance" (Ra) in Hansen space. A smaller distance indicates a higher affinity and, therefore, better solubility. While the experimental determination of a compound's HSP is complex, they can be estimated based on its chemical structure.

Table 2: Estimated Hansen Solubility Parameters and Predicted Miscibility

| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound (Estimated) | ~18-20 | ~8-12 | ~10-14 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Disclaimer: The HSP values for this compound are estimations based on its functional groups and are intended for illustrative purposes. Experimental determination is recommended for precise values.

Factors Influencing the Solubility of this compound

The interplay between the structural features of this compound and the properties of the solvent governs its solubility.

Caption: Interplay of solute and solvent properties influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the solubility of this compound in organic solvents. While specific quantitative solubility data remains to be extensively published, the principles outlined herein, based on the compound's physicochemical properties, allow for robust qualitative predictions. The provided experimental protocol offers a clear and validated pathway for researchers to generate precise solubility data, which is indispensable for the successful application of this promising compound in drug discovery and development. The judicious selection of solvents, guided by the principles discussed, will facilitate the seamless integration of this compound into synthetic, purification, and formulation processes.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C9H6F2O4 | CID 69407186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. who.int [who.int]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid: Precursor Analysis and Strategic Pathways

Introduction: The Significance of the 2,2-Difluoro-1,3-benzodioxole Moiety

The 2,2-difluoro-1,3-benzodioxole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development. The replacement of the methylene bridge's hydrogen atoms with fluorine imparts unique physicochemical properties, including increased metabolic stability and altered lipophilicity, which can significantly enhance the efficacy and pharmacokinetic profile of bioactive molecules. 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, in particular, serves as a critical building block for more complex molecular architectures. This guide provides an in-depth analysis of the key precursors and synthetic strategies for its preparation, offering a blend of established methodologies and contemporary insights for researchers and drug development professionals.

Core Synthetic Strategy: A Retrosynthetic Approach

A retrosynthetic analysis of the target molecule reveals several key disconnections. The primary precursor is the 2,2-difluoro-1,3-benzodioxole core, which can be functionalized at the 5-position. The acetic acid side chain can be introduced through various classic transformations of a suitable functional group, such as an aldehyde or a methyl group. The core itself is most commonly derived from catechol or its derivatives, highlighting the central role of this readily available starting material.

Primary Precursor Deep Dive: Catechol and its Derivatives

Catechol (1,2-dihydroxybenzene) stands out as the most fundamental and economically viable starting point for the synthesis of this compound. Its two adjacent hydroxyl groups provide a reactive platform for the construction of the dioxole ring. A common and effective strategy involves a two-stage process: initial formation of a 1,3-benzodioxole derivative followed by difluoromethylenation.

Pathway 1: From Catechol via 3,4-Dihydroxybenzaldehyde

A robust and frequently employed route commences with the functionalization of catechol to 3,4-dihydroxybenzaldehyde. This intermediate is a versatile precursor, not only for the target molecule but also for a wide range of other important compounds.[1]

Experimental Protocol 1: Synthesis of 3,4-Dihydroxybenzaldehyde from Catechol

This procedure is based on the condensation of catechol with glyoxylic acid, followed by oxidative decarboxylation.[1][2]

Step 1: Condensation to form 3,4-dihydroxymandelic acid

-

In a suitable reaction vessel, dissolve catechol and glyoxylic acid in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Stir the mixture at a controlled temperature to facilitate the condensation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture to precipitate the 3,4-dihydroxymandelic acid.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Oxidative decarboxylation to 3,4-dihydroxybenzaldehyde

-

The isolated 3,4-dihydroxymandelic acid is then subjected to oxidative decarboxylation. This can be achieved using various oxidizing agents, including air in the presence of a catalyst or a compound copper salt.[1][2]

-

For air oxidation, the 3,4-dihydroxymandelic acid is dissolved in an alkaline aqueous solution, a multi-component composite metal oxide catalyst is added, and air is bubbled through the heated and stirred solution.[1]

-

The reaction is monitored until the starting material is consumed.

-

Upon completion, the product is isolated by extraction into an organic solvent, followed by purification, typically by crystallization or chromatography.

With 3,4-dihydroxybenzaldehyde in hand, the next crucial step is the formation of the 2,2-difluoro-1,3-benzodioxole ring. A direct difluoromethylenation of the catechol moiety is a key transformation.

Experimental Protocol 2: Difluoromethylenation of 3,4-Dihydroxybenzaldehyde

The construction of the 2,2-difluoro-1,3-benzodioxole ring from a catechol derivative is commonly achieved using a suitable C1 geminal difluorinating agent.[3]

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF, NMP).

-

Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the hydroxyl groups.

-

Introduce the difluoromethylenating agent, such as dibromodifluoromethane (CBr₂F₂) or a reagent that generates difluorocarbene in situ.

-

Heat the reaction mixture to the required temperature and monitor its progress.

-

After completion, the reaction is quenched, and the product, 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde, is isolated and purified.

The resulting 2,2-difluoro-1,3-benzodioxole-5-carboxaldehyde is a late-stage intermediate that can be converted to the target acetic acid derivative through several well-established methods, such as the Wittig reaction followed by hydrolysis, or oxidation to the corresponding carboxylic acid and subsequent homologation.

Alternative Precursors and Pathways

While the catechol-based route is prevalent, other precursors offer strategic advantages depending on availability and the desired scale of synthesis.

Pathway 2: Starting from Piperonal

Piperonal (1,3-benzodioxole-5-carbaldehyde) is a commercially available flavoring agent that can also serve as a precursor.[4] However, this route necessitates the challenging difluorination of the existing methylene bridge. This transformation is typically more complex than constructing the difluoromethylenedioxy group from a catechol.

The synthesis of piperonal itself often starts from catechol, proceeding through the formation of 1,2-methylenedioxybenzene followed by formylation.[4] One method involves the Williamson ether synthesis using dichloromethane.[4]

Pathway 3: Fluorine-Chlorine Exchange

An alternative and industrially relevant method for synthesizing the 2,2-difluoro-1,3-benzodioxole core involves a fluorine-chlorine exchange reaction.[5][6] This pathway begins with the chlorination of 1,3-benzodioxole to yield 2,2-dichloro-1,3-benzodioxole.[7]

Experimental Protocol 3: Synthesis of 2,2-Difluoro-1,3-benzodioxole via Fluorine-Chlorine Exchange

Step 1: Dichlorination of 1,3-benzodioxole

-

1,3-benzodioxole is chlorinated using a suitable chlorinating agent, such as chlorine gas under UV irradiation or with a radical initiator, to form 2,2-dichloro-1,3-benzodioxole.[7] This reaction must be carefully controlled to avoid over-chlorination of the aromatic ring.

Step 2: Fluorination of 2,2-dichloro-1,3-benzodioxole

-

The resulting 2,2-dichloro-1,3-benzodioxole is then subjected to a fluorine-chlorine exchange reaction.[6]

-

This is typically achieved by heating the dichloro-intermediate with a source of fluoride ions, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent like sulfolane.[5][6] The use of a phase-transfer catalyst can enhance the reaction rate.

-

The product, 2,2-difluoro-1,3-benzodioxole, is then isolated by distillation.[6]

Once the 2,2-difluoro-1,3-benzodioxole core is synthesized, functionalization at the 5-position is required to introduce the acetic acid side chain. This can be accomplished through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, followed by further transformations.

Visualization of Synthetic Pathways

To provide a clearer understanding of the relationships between the key precursors and intermediates, the following diagrams illustrate the primary synthetic workflows.

Caption: Synthetic pathway starting from Catechol.

Caption: Synthesis via Fluorine-Chlorine Exchange.

Comparative Analysis of Precursors

The selection of a starting material is a critical decision in any synthetic campaign, balancing cost, availability, and the efficiency of the subsequent chemical transformations.

| Precursor | Advantages | Disadvantages |

| Catechol | Readily available, low cost, versatile for forming the core structure. | Requires multiple steps to reach the final product. |

| 3,4-Dihydroxybenzaldehyde | A more advanced intermediate, closer to the final structure. | Higher cost than catechol, synthesis from catechol adds steps. |

| Piperonal | Commercially available, contains the benzodioxole ring. | Requires challenging difluorination of the methylene bridge. |

| 1,3-Benzodioxole | Allows for the fluorine-chlorine exchange route. | Requires handling of hazardous reagents like chlorine gas.[7] |

Conclusion: A Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that can be approached through several strategic pathways. The choice of the optimal route is contingent on factors such as the desired scale of production, the availability of starting materials, and the technical capabilities of the laboratory. The route commencing from catechol offers a fundamental and cost-effective approach, while the fluorine-chlorine exchange pathway provides an alternative for large-scale manufacturing. A thorough understanding of the chemistry and the careful selection of precursors and reaction conditions are paramount to achieving a successful and efficient synthesis of this valuable building block.

References

- 1. CN101676253B - Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]

- 2. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]

- 3. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

- 4. Piperonal - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 7. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

Spectroscopic Unveiling of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical endeavor, providing a detailed molecular fingerprint. This guide offers an in-depth technical exploration of the spectroscopic characteristics of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, a compound of interest for researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach not only offers valuable insights into the expected spectral features of the title compound but also serves as a practical guide for researchers undertaking similar analytical challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. Predictions are based on computational models and analysis of similar structures, such as phenylacetic acid derivatives.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.0 - 7.2 | m | 3H |

| CH₂ -COOH | 3.65 | s | 2H |

| COOH | ~11 | br s | 1H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O | ~177 |

| Ar-C | 145 - 150 (2C, C-O), 110 - 130 (4C) |

| C F₂ | 120 - 125 (t, J ≈ 250-260 Hz) |

| C H₂ | ~41 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₂ | -70 to -90 | s |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Sample Preparation and Data Acquisition

References

The Multifaceted Biological Activities of Benzodioxole Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Relevance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a privileged structure in medicinal chemistry, underpinning the biological activity of a vast array of natural products and synthetic molecules. From the psychoactive properties of well-known compounds to the therapeutic potential of novel derivatives, the benzodioxole ring system consistently imparts significant pharmacological effects. This technical guide provides an in-depth exploration of the diverse biological activities of benzodioxole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed experimental protocols to empower further investigation in this fertile area of drug discovery.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

Benzodioxole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines.[1][2][3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of critical cellular machinery.[4][5]

A. Mechanism of Action: Inhibition of the Thioredoxin System and Induction of Oxidative Stress

A key anticancer mechanism of certain benzodioxole derivatives involves the inhibition of the thioredoxin (Trx) system.[4][5] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting TrxR, these compounds disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress. This, in turn, triggers downstream apoptotic pathways, leading to programmed cell death.[4][5]

For instance, conjugating 1,3-benzodioxole derivatives with arsenical precursors has been shown to enhance their anti-proliferative properties. These fabricated arsenicals exhibit a slower elimination rate in vivo and effectively inhibit the thioredoxin system, leading to apoptosis and tumor elimination without significant damage to healthy organs.[4][5]

Diagram: Anticancer Mechanism of Benzodioxole Derivatives via Thioredoxin System Inhibition

Caption: Inhibition of Thioredoxin Reductase by Benzodioxole Derivatives.

B. Kinase Inhibition: A Targeted Approach

Certain benzodioxole derivatives have been developed as potent and selective kinase inhibitors. For example, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) is a dual-specific c-Src/Abl kinase inhibitor.[6] By targeting these non-receptor tyrosine kinases, which are crucial for cancer progression, AZD0530 demonstrates potent inhibition of tumor growth in preclinical models.[6]

C. Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzodioxole derivatives is significantly influenced by their substitution patterns. For instance, the presence of a carboxamide functional group has been associated with enhanced cytotoxicity.[1] In contrast, some peptidyl derivatives of 1,3-benzodioxole have shown the ability to inhibit carcinoma S-180 tumor growth in mice.[7] Further exploration of SAR is crucial for the rational design of more potent and selective anticancer agents.

D. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, C6, NIH/3T3) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[2]

-

Compound Treatment: Prepare serial dilutions of the benzodioxole derivatives in the appropriate cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

II. Neuropharmacological Activities: Modulating Neuronal Signaling

The benzodioxole scaffold is a cornerstone in the structure of many neuroactive compounds, most notably 3,4-methylenedioxymethamphetamine (MDMA). However, the neuropharmacological activities of this class of compounds extend far beyond the effects of MDMA, with derivatives showing potential in the treatment of neurodegenerative diseases and other neurological disorders.

A. AMPA Receptor Modulation: A Neuroprotective Strategy

Recent studies have highlighted the potential of benzodioxole derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8][9] AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their dysregulation is implicated in neurodegenerative diseases like Parkinson's disease.[8][9] Certain benzodioxole-propanamide (BDZ-P) compounds have been shown to act as negative allosteric modulators of AMPA receptors, impacting their desensitization and deactivation rates.[8][9] This modulation has demonstrated a neuroprotective effect in animal models of Parkinson's disease, suggesting a promising therapeutic avenue.[8][9]

Table 1: Inhibitory Activity of BDZ-P7 on AMPA Receptor Subunits [9]

| AMPA Receptor Subunit | IC50 (µM) |

| GluA1 | 3.2 |

| GluA2 | 3.03 |

| GluA1/2 | 3.14 |

| GluA2/3 | 3.19 |

B. Serotonergic and Adrenergic Receptor Interactions

Beyond AMPA receptors, benzodioxole derivatives exhibit affinity for other key neurotransmitter receptors. For instance, the compound MKC-242, a benzodioxan derivative, displays high affinity for serotonin 1A (5-HT1A) receptors (Ki: 0.35 nM) and acts as a potent and selective agonist.[10] Other derivatives have been identified as α1-adrenoceptor antagonists, and their structure-activity relationships have been explored using pharmacophore models.[11]

Diagram: Neuropharmacological Targets of Benzodioxole Derivatives

Caption: Diverse Neuronal Targets of Benzodioxole Derivatives.

C. Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.

Principle: This assay measures the direct interaction of a radiolabeled ligand with its receptor. The test compound's ability to displace the radiolabeled ligand from the receptor is quantified to determine its binding affinity (Ki).

Step-by-Step Methodology (for α1-Adrenoceptors): [11]

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of the benzodioxole derivative.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound ligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.

III. Anti-inflammatory and Antioxidant Properties

Several benzodioxole derivatives, particularly those found in essential oils of medicinal plants, exhibit significant anti-inflammatory and antioxidant activities.

A. Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

The anti-inflammatory effects of many benzodioxole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[12] By inhibiting these enzymes, they reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Dillapiole, a naturally occurring benzodioxole, and its dihydro-derivative have been shown to significantly inhibit carrageenan-induced rat paw edema, a classic model of inflammation.[13][14] Structure-activity relationship studies have revealed that the benzodioxole ring, the side-chain alkyl groups, and the methoxy groups on the aromatic ring are all important for this anti-inflammatory activity.[13][14]

B. Immunomodulatory Effects

Dillapiole has also been shown to possess immunomodulatory properties. It can activate human neutrophil intracellular calcium flux and down-regulate neutrophil responses to inflammatory chemoattractants, suggesting a novel mechanism for modulating inflammatory responses.[15][16]

C. Antioxidant Activity

The antioxidant potential of benzodioxole derivatives is another important aspect of their biological profile. Myristicin, for example, has demonstrated notable antioxidant activity.[17] This activity is often attributed to the ability of the benzodioxole moiety to scavenge free radicals.

IV. Antimicrobial and Antidiabetic Activities

The therapeutic potential of benzodioxole derivatives extends to the treatment of infectious and metabolic diseases.

A. Antimicrobial Activity

A range of benzodioxole derivatives have demonstrated antibacterial and antifungal properties.[7][18][19] The mechanism of action for their antimicrobial effects is still under investigation, but some studies suggest the inhibition of essential bacterial enzymes. For instance, certain Schiff base derivatives of 1,3-benzodioxole are predicted to bind to and inhibit the bacterial enzyme FabH, which is involved in fatty acid biosynthesis.[20]

B. Antidiabetic Potential

Recent research has highlighted the potential of benzodioxole derivatives as antidiabetic agents. Certain benzoylbenzodioxol derivatives have shown potent α-amylase inhibitory activity.[21] α-amylase is a key enzyme in carbohydrate digestion, and its inhibition can help to control postprandial hyperglycemia. In vivo studies in diabetic mice have shown that these compounds can significantly decrease blood glucose levels.[21] Molecular docking studies suggest that these derivatives bind to the active site of human pancreatic α-amylase through hydrogen bonding and π-π stacking interactions.[21]

V. Toxicology and Safety Considerations

While the benzodioxole scaffold is present in many promising therapeutic agents, it is also a component of compounds with known toxicity. The most well-known example is safrole, a naturally occurring benzodioxole that is classified as a hepatocarcinogen.[22] Myristicin, another natural benzodioxole, can be cytotoxic and hallucinogenic at high doses.[17][23][24] The metabolism of these compounds can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, leading to toxicity.[22]

The neurotoxicity of MDMA is also well-documented and is thought to involve multiple mechanisms, including effects on serotonin and dopamine systems, oxidative stress, and hyperthermia.[25] Therefore, a thorough toxicological evaluation is a critical component of the drug development process for any new benzodioxole derivative.

VI. Conclusion and Future Directions

The 1,3-benzodioxole scaffold is a versatile and valuable platform for the development of new therapeutic agents with a wide range of biological activities. From potent anticancer and neuroprotective agents to promising anti-inflammatory, antimicrobial, and antidiabetic compounds, the potential of this chemical class is vast.

Future research should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by different benzodioxole derivatives is crucial for rational drug design.

-

Exploring structure-activity relationships: Comprehensive SAR studies will enable the optimization of potency, selectivity, and pharmacokinetic properties.

-

Leveraging computational approaches: In silico methods such as molecular docking and pharmacophore modeling can accelerate the discovery and development of novel benzodioxole-based drugs.[26]

-

Prioritizing safety and toxicological profiling: A thorough assessment of the toxicological profile of new derivatives is essential to ensure their safe clinical translation.

By continuing to explore the rich chemistry and pharmacology of benzodioxole derivatives, the scientific community can unlock their full therapeutic potential for the benefit of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Determination of Safrole in Ethanol Extract of Nutmeg (Myristica fragrans Houtt) Using Reversed-Phase High Performance Liquid Chromatography | Saputri | International Journal of Chemistry | CCSE [ccsenet.org]

- 24. Myristicin - Wikipedia [en.wikipedia.org]

- 25. Monoamine neurotoxin - Wikipedia [en.wikipedia.org]

- 26. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

This in-depth technical guide delves into the discovery and history of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid, a pivotal building block in modern medicinal chemistry. We will explore the origins of its core structure, the synthetic strategies developed for its creation, and its crucial role in the development of life-saving therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

The Rise of a Privileged Structure: The 2,2-Difluoro-1,3-benzodioxole Moiety

The story of this compound is intrinsically linked to the recognition of the 2,2-difluoro-1,3-benzodioxole scaffold as a "privileged structure" in drug discovery. The benzodioxole moiety itself has long been recognized for its favorable pharmacokinetic properties, often contributing to good bioavailability in drug candidates. The strategic introduction of the gem-difluoro group at the 2-position of the dioxole ring further enhances its desirability for several key reasons:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, increasing the in vivo half-life of drug candidates.

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can significantly alter the electronic properties of the molecule, influencing its acidity, basicity, and lipophilicity. This allows for fine-tuning of a compound's ability to cross cell membranes and interact with biological targets.

-

Conformational Control: The presence of the difluoromethyl group can impose conformational constraints on the molecule, locking it into a bioactive conformation and potentially increasing its binding affinity to a target protein.

It is this combination of advantageous properties that has led to the widespread use of the 2,2-difluoro-1,3-benzodioxole core in the design of novel therapeutic agents.

The Genesis of a Key Intermediate: Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core

The journey to this compound begins with the efficient synthesis of its parent structure, 2,2-difluoro-1,3-benzodioxole. Early methods for the synthesis of this core structure often involved a halogen exchange reaction, starting from the more readily available 2,2-dichloro-1,3-benzodioxole.

A significant advancement in this area is detailed in patent literature, which describes a robust process for this transformation.[1] This process highlights the critical role of the fluorinating agent and catalyst system in achieving high yields and purity.

Key Synthetic Transformation: Dichloro to Difluoro

The conversion of 2,2-dichloro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole is a classic example of a halogen exchange (HALEX) reaction. The success of this reaction hinges on the selection of an appropriate fluoride source and a catalyst to facilitate the exchange.

| Parameter | Description | Significance |

| Starting Material | 2,2-Dichloro-1,3-benzodioxole | A readily available precursor, often synthesized from catechol. |

| Fluorinating Agent | Potassium Fluoride (KF) | A common and effective source of fluoride ions for halogen exchange reactions. |

| Catalyst | Potassium Hydrogen Fluoride (KHF₂) | Crucial for activating the potassium fluoride and facilitating the displacement of the chloride ions. |

| Solvent | Tetramethylene sulfone (Sulfolane) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution. |

| Temperature | 100-200 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a controlled laboratory setting.

Materials:

-

2,2-Dichloro-1,3-benzodioxole

-

Anhydrous Potassium Fluoride (KF)

-

Potassium Hydrogen Fluoride (KHF₂)

-

Tetramethylene sulfone (Sulfolane)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Heating mantle with temperature control

Procedure:

-

To a dry three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add anhydrous potassium fluoride and potassium hydrogen fluoride.

-

Add tetramethylene sulfone to the flask and begin stirring to form a slurry.

-

Slowly add 2,2-dichloro-1,3-benzodioxole to the reaction mixture.

-

Heat the mixture to the desired reaction temperature (typically between 100-200 °C) and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.

Caption: Halogen exchange reaction for the synthesis of the core structure.

The Emergence of a Crucial Building Block: this compound in the Context of CFTR Modulators

The development of this compound is inextricably linked to the groundbreaking research in the field of cystic fibrosis (CF) therapeutics. Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel responsible for the transport of chloride ions across cell membranes.[2] The discovery of small molecules that can modulate the function of the defective CFTR protein, known as CFTR modulators, has revolutionized the treatment of this disease.[3]

Vertex Pharmaceuticals has been a pioneer in the development of CFTR modulators.[4] In their quest for effective drug candidates, the 2,2-difluoro-1,3-benzodioxole scaffold emerged as a key component in several promising molecules. This led to the need for versatile building blocks derived from this core structure, including this compound.

While a singular "discovery" paper for the acetic acid derivative is not readily apparent, its synthesis is a logical and necessary step in the construction of more complex CFTR modulators. The acetic acid functional group provides a convenient handle for further chemical modifications, allowing for its incorporation into larger drug molecules through amide bond formation or other coupling reactions.

Plausible Synthetic Routes to this compound

Based on established organic chemistry principles and the known reactivity of the 2,2-difluoro-1,3-benzodioxole core, several plausible synthetic routes can be envisioned for the preparation of the target acetic acid derivative. A common strategy involves the introduction of a two-carbon chain at the 5-position of the benzodioxole ring.

One such pathway could involve the following conceptual steps:

-

Functionalization of the 5-position: This could be achieved through various electrophilic aromatic substitution reactions on the 2,2-difluoro-1,3-benzodioxole core.

-

Introduction of the Acetic Acid Moiety: The functional group introduced in the previous step would then be converted to the acetic acid side chain. For example, a formylation reaction followed by a Wittig-type reaction and subsequent oxidation could yield the desired product. Alternatively, a halomethylation followed by cyanation and hydrolysis is a classic route for the synthesis of aryl-acetic acids.

Caption: Conceptual pathway for the synthesis of the acetic acid derivative.

Application in Drug Development: A Stepping Stone to Life-Saving Medicines

The true significance of this compound lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents. While not a therapeutic agent itself, it is a critical component in the construction of molecules that have a profound impact on human health.

A prime example of its application is in the synthesis of precursors for CFTR correctors. For instance, the closely related derivative, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid , is a direct building block for the CFTR corrector Lumacaftor . Lumacaftor is a component of the combination drug Orkambi®, which is used to treat cystic fibrosis in patients with the F508del mutation. The synthesis of this cyclopropane derivative often starts from a precursor that could be derived from this compound or a related intermediate.

The development and availability of this compound and its derivatives have been instrumental in enabling the rapid and efficient synthesis of these complex and life-changing medications.

Conclusion

The discovery and history of this compound are not the story of a single breakthrough moment, but rather an evolution driven by the demands of modern drug discovery. The recognition of the 2,2-difluoro-1,3-benzodioxole scaffold as a privileged structure in medicinal chemistry spurred the development of efficient synthetic methods for its production. The subsequent need for versatile building blocks for the synthesis of CFTR modulators led to the creation of derivatives such as the 5-acetic acid. This molecule stands as a testament to the intricate interplay between fundamental organic synthesis and the quest for novel therapeutics, and its legacy is cemented in the improved lives of patients with cystic fibrosis.

References

- 1. Processes for making modulators of cystic fibrosis transmembrane conductance regulator - Patent US-11708331-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vertex Pharmaceuticals presents new CFTR modulators for cystic fibrosis | BioWorld [bioworld.com]

- 3. Vertex describes new CFTR modulators for cystic fibrosis | BioWorld [bioworld.com]

- 4. Vertex Pharmaceuticals Inc: Patent for CFTR Modulators [pharmaceutical-technology.com]

Methodological & Application

Introduction: The Significance of a Fluorinated Benzodioxole Scaffold

An Application Guide for the Multi-Step Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid